molecular formula C13H15NO3 B1328044 Tert-butyl 2-(2-cyanophenoxy)acetate CAS No. 609804-44-6

Tert-butyl 2-(2-cyanophenoxy)acetate

Cat. No.: B1328044
CAS No.: 609804-44-6
M. Wt: 233.26 g/mol
InChI Key: LJEWIHUKPMGDPW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-cyanophenoxy)acetate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a solid at room temperature with a melting point of 44-45°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyanophenoxy)acetate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method is efficient and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods: Industrial production of this compound often employs transesterification reactions. These reactions are advantageous due to their minimal environmental impact and high efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-butyl 2-(2-cyanophenoxy)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-cyanophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to enzymes and receptors to modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 2-(2-cyanophenoxy)propionate
  • Tert-butyl 2-(2-cyanophenoxy)butyrate

Comparison: Tert-butyl 2-(2-cyanophenoxy)acetate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it more suitable for certain industrial applications .

Biological Activity

Tert-butyl 2-(2-cyanophenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acetate with 2-cyanophenol. The reaction conditions may vary, but generally include the use of a base catalyst to facilitate the formation of the ester bond. The purity and yield of the compound can be optimized through various purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth at relatively low concentrations.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This table summarizes the observed MIC values for key bacterial strains, demonstrating the compound's potential as an antimicrobial agent.

Cytotoxicity Studies

While assessing biological activity, it is crucial to evaluate cytotoxicity. This compound showed low toxicity against human cell lines at therapeutic concentrations. For instance, in assays conducted on HepG2 liver cancer cells, concentrations below 20 μg/mL did not significantly reduce cell viability, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. Studies indicate that at higher concentrations, the compound can induce hemolysis in human erythrocytes, indicating a potential for membrane-lytic activity. This mechanism aligns with other known antimicrobial agents that target bacterial membranes.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in PMC evaluated the efficacy of various derivatives of cyanophenoxy compounds against resistant bacterial strains. This compound was noted for its potent activity against S. aureus, with a reported MIC comparable to established antibiotics .
  • Cytotoxicity Assessment : Research conducted on human cell lines indicated that while the compound is effective against bacteria, it maintains a low cytotoxic profile, making it a candidate for further development in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenoxy group could enhance antimicrobial potency without increasing toxicity. This insight is crucial for designing more effective derivatives based on this compound .

Properties

IUPAC Name

tert-butyl 2-(2-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEWIHUKPMGDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Cyanophenol (107.1 g) is dissolved in acetone (1000 ml) and is added t-butyl bromoacetate (200.0 g). Furthermore, potassium carbonate (141.6 g) is added, and then the reaction solution is heated under reflux for 2 hours. After allowing to cool, the insoluble materials are removed by filtration, and then the insoluble materials are washed with acetone several times. The filtrate and the washing are combined, concentrated under reduced pressure and treated with diisopropyl ether azeotropically. The resulting residue is crystallized from n-hexane-diisopropyl ether (5/1) (600 ml), and then stirred under ice-cooling. The precipitates are collected by filtration, washed with cold n-hexane-diisopropyl ether (10/1) (600 ml) several times and dried to give the title compounds (194.5 g).
Quantity
107.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
141.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Cyanophenol (107.1 g) is dissolved in acetone (1000 ml) and thereto is added t-butyl bromoacetate (200.0 g). Potassium carbonate (141.6 g) is added, and the reaction solution is heated under reflux for 2 hours. After allowing to cool, the insoluble materials are removed by filtration, and the insolubles are washed with acetone several times. The filtrate and washings are combined, concentrated under reduced pressure and treated with diisopropyl ether azeotropically. The resulting residue is crystallized from n-hexane-diisopropyl ether (5/1) (600 ml), followed by stirring under ice-cooling. The precipitates are collected by filtration, washed with cold n-hexane-diisopropyl ether (10/1) (600 ml) several times, and dried to give the title compound (194.5 g).
Quantity
107.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
141.6 g
Type
reactant
Reaction Step Three

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